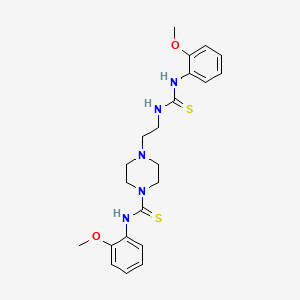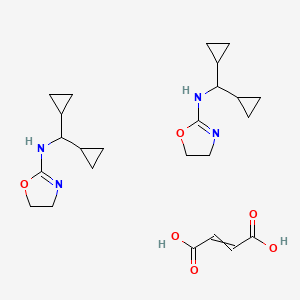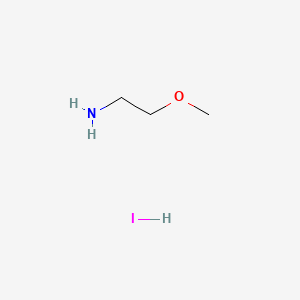
7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₈N₂O It is known for its unique structure, which includes an indene core with an amino group at the 7th position, a carbonyl group at the 1st position, and a nitrile group at the 4th position
Preparation Methods
The synthesis of 7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile typically involves organic synthesis techniques. One common method involves the reaction of 3-(2-cyanophenyl)propanoic acid with appropriate reagents to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.
Chemical Reactions Analysis
7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the carbonyl group, potentially converting it into an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the carbonyl and nitrile groups can participate in various interactions, influencing the compound’s overall activity. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar compounds to 7-Amino-1-oxo-2,3-dihydro-1H-indene-4-carbonitrile include:
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: This compound lacks the amino group at the 7th position, which can significantly alter its reactivity and applications.
4-Cyano-1-indanone: Another related compound, differing in the position of the nitrile group and the absence of the amino group.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-amino-1-oxo-2,3-dihydroindene-4-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-5-6-1-3-8(12)10-7(6)2-4-9(10)13/h1,3H,2,4,12H2 |
InChI Key |
QLLTUFJESTWWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)

![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)

![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)

![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)






